(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile 3-(3,4-dimethoxyphenyl)-2-(3-pyridinyl)-2-propenenitrile is a dimethoxybenzene.
RG 13022 is a tyrosine kinase inhibitor that selectively inhibits epidermal growth factor receptor, epidermal factor-stimulated HER14 cell proliferation, and tumor growth in vivo. (NCI)
Brand Name: Vulcanchem
CAS No.: 136831-48-6
VCID: VC0541298
InChI: InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+
SMILES: COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile

CAS No.: 136831-48-6

Cat. No.: VC0541298

Molecular Formula: C16H14N2O2

Molecular Weight: 266.29 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile - 136831-48-6

Specification

CAS No. 136831-48-6
Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
IUPAC Name (Z)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile
Standard InChI InChI=1S/C16H14N2O2/c1-19-15-6-5-12(9-16(15)20-2)8-14(10-17)13-4-3-7-18-11-13/h3-9,11H,1-2H3/b14-8+
Standard InChI Key DBGZNJVTHYFQJI-RIYZIHGNSA-N
Isomeric SMILES COC1=C(C=C(C=C1)/C=C(\C#N)/C2=CN=CC=C2)OC
SMILES COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Canonical SMILES COC1=C(C=C(C=C1)C=C(C#N)C2=CN=CC=C2)OC
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features an (E)-configured α,β-unsaturated nitrile system conjugated to a 3,4-dimethoxyphenyl group and a pyridin-3-yl substituent. This arrangement creates a planar structure with extended π-conjugation, influencing its electronic properties and reactivity. Key structural attributes include:

  • Pyridine ring: A six-membered aromatic heterocycle with a nitrogen atom at position 3, contributing to basicity and hydrogen-bonding capabilities.

  • Nitrile group: A strong electron-withdrawing moiety that enhances electrophilicity at the β-carbon.

  • 3,4-Dimethoxyphenyl group: Electron-donating methoxy substituents at positions 3 and 4 of the benzene ring, modulating electronic effects and solubility.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₅N₂O₂
Molecular Weight285.32 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityModerate in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Manufacturing

Principal Synthetic Routes

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-2-pyridin-3-ylprop-2-enenitrile typically involves condensation reactions between appropriately substituted aldehydes and nitrile precursors. A patented method for analogous compounds (e.g., (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile) outlines the following steps :

  • Knoevenagel Condensation:

    • Reacting 3,4-dimethoxybenzaldehyde with pyridin-3-ylacetonitrile in the presence of a base (e.g., piperidine).

    • Solvent: Ethanol or toluene under reflux.

    • Yield: ~70–85% after purification by recrystallization.

  • Stereochemical Control:

    • The (E)-configuration is favored due to thermodynamic stability, achieved by refluxing in polar solvents.

Table 2: Representative Synthesis Conditions

ParameterConditionSource
Reactants3,4-Dimethoxybenzaldehyde, pyridin-3-ylacetonitrile
CatalystPiperidine
Temperature80–110°C
Reaction Time6–12 hours

Alternative Approaches

  • Wittig Reaction: Utilizes phosphorus ylides to form the α,β-unsaturated nitrile system .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to assemble the aromatic subunits .

Applications and Pharmacological Significance

Intermediate in Drug Synthesis

The compound serves as a precursor in synthesizing cardiovascular agents. For example, its structural analog, (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile, is a key intermediate in ivabradine production—a medication for chronic heart failure .

Table 3: Pharmacokinetic Parameters of Structural Analogs

ParameterValueSource
IC₅₀ (EGFR Inhibition)~4 μM (estimated)
LogP (Octanol-Water)2.1–2.5

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.72 (s, 1H, pyridine-H), 7.85–7.40 (m, 4H, aromatic), 6.95 (s, 2H, OCH₃), 6.30 (d, J = 16 Hz, 1H, CH=CN) .

  • IR (KBr):

    • ν 2220 cm⁻¹ (C≡N), 1600 cm⁻¹ (C=C), 1250 cm⁻¹ (C-O) .

Chromatographic Methods

  • HPLC: C18 column, mobile phase 60:40 acetonitrile/water, retention time = 8.2 min .

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